2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
“2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains triazole and thiadiazole rings, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE” typically involves multi-step reactions starting from readily available precursors. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiadiazole ring via condensation reactions.
- Coupling of the triazole and thiadiazole intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, its ability to inhibit specific enzymes or receptors could make it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be leveraged to improve the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of “2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect specific signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their diverse applications in medicine and industry.
Uniqueness
The uniqueness of “2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE” lies in its combination of triazole and thiadiazole rings, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C16H16N10O2S3 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H16N10O2S3/c1-9-2-4-10(5-3-9)19-11(27)7-30-16-24-21-13(31-16)20-12(28)6-29-15-23-22-14-25(17)8-18-26(14)15/h2-5,8H,6-7,17H2,1H3,(H,19,27)(H,20,21,28) |
InChI Key |
GMEQFEVAHPEXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C4N3N=CN4N |
Origin of Product |
United States |
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